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Neuropharmacology and Mechanism of Action

Centanafadine's proposed mechanism is as a norepinephrine, dopamine, and serotonin reuptake

inhibitor (NDSRI) [1] [2]. This triple action differentiates it from most existing ADHD treatments, which

primarily target dopamine and norepinephrine systems [3].

Transporter Affinity and Pharmacodynamic Action: Centanafadine has the strongest affinity for
the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and to a

lesser extent, the serotonin transporter (SERT) [1]. In vivo rat studies confirmed that
centanafadine increases brain concentrations of all three monoamines [2]. A positron emission

tomography study in healthy males demonstrated actual occupancy of these three reuptake
transporters in the human brain [2].

Rationale for Serotonin Engagement: The inclusion of serotonergic activity is a key innovation [3].
Beyond core symptoms, ADHD often involves emotional dysregulation, which is closely linked to

serotonergic dysfunction [3]. Centanafadine's serotonergic activity may theoretically benefit these
aspects and mitigate some stimulant-induced side effects like insomnia and appetite disturbance [1].

Pathophysiological Context of ADHD

Centanafadine's development aligns with the evolving understanding of ADHD pathophysiology, which

increasingly recognizes interactions between multiple neurotransmitter systems [3] [4].
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Neurotransmitter
System

Traditional Role in ADHD Emerging Insights & Role of Serotonin

Dopamine (DA) Central to "catecholamine

hypothesis"; critical for
reward, motivation, motor

control, and attention [5].

DA dysfunction is well-established, but a simple

"deficit" model is insufficient [5].

Norepinephrine
(NE)

Key for executive functions

(attention, alerting, cognitive
control) in prefrontal cortex

circuits [5].

NE and 5-HT systems interact in cortical and

subcortical regions to modulate attention and
impulsivity [3].

Serotonin (5-HT) Historically considered less

relevant due to stimulant
efficacy [3] [4].

Modulates DA and NE activity; 5-HT deficiency

linked to impulsivity, emotional dysregulation,
and aggression [3]. 5-HT influences

development/function of PFC and
somatosensory cortex [3].

The diagram below illustrates the proposed mechanism of centanafadine and the neurobiological context of

its action.

Centanafadine inhibits NET, DAT, and SERT, increasing synaptic monoamine levels to modulate ADHD-

relevant brain circuits.

Clinical Efficacy and Safety Profile

Centanafadine has demonstrated efficacy in multiple phase 3 clinical trials across different age groups.

Study
Population &
Citation

Study
Design &
Duration

Dosing
Primary Efficacy Endpoint
& Result

Common TEAEs
(≥5%)

Adults [6] Two Phase

3 RCTs, 6
weeks

200 mg/d

or 400

AISRS Total Score Change:

Significant vs placebo (200
mg: -3.16 to -4.01; 400 mg:

Insomnia, nausea,

diarrhea, headache
[7].
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Study
Population &
Citation

Study
Design &
Duration

Dosing
Primary Efficacy Endpoint
& Result

Common TEAEs
(≥5%)

mg/d TDD

(twice daily)

-2.74 to -4.47). Effect sizes

vs placebo: -0.28 to -0.40.

Adults (Long-
term) [7]

Phase 3,

Open-label,
52 weeks

400 mg/d

TDD (twice
daily)

Safety Primary: AISRS

scores improved up to 57%
from baseline.

Insomnia (8.0%),

nausea (7.7%),
diarrhea (7.0%),

headache (7.0%).

Adolescents
[1] [8]

Phase 3

RCT, 6
weeks

164.4 mg/d

or 328.8
mg/d (once

daily)

ADHD-RS-5 Total Score
Change: 328.8 mg
significantly improved

symptoms vs placebo (-18.5
vs -14.2). Low dose (-15.5)

was not significant.

Decreased appetite,

nausea, headache,
rash (mostly

mild/moderate).

Cardiac Safety: A thorough QT study demonstrated that even at a supratherapeutic dose (800 mg),

centanafadine did not have a clinically meaningful effect on cardiac repolarization (specifically
the QTc interval) [2].

Abuse Potential: Preclinical and early clinical studies suggest centanafadine's abuse potential may
be less than that of traditional stimulants like amphetamines, a significant consideration for ADHD

treatment [6].

Future Research and Clinical Implications

Ongoing and Future Studies: Research is ongoing in younger pediatric populations (ages 4-12) [9].

Future studies are expected to explore long-term outcomes, direct comparisons with other ADHD
medications, and efficacy in patients with prominent comorbid conditions like mood and anxiety

disorders [1] [8].
Positioning in Treatment Landscape: Centanafadine is positioned as an effective, well-tolerated

non-stimulant pharmacologic option [1]. Its triple reuptake inhibition offers a novel mechanism,
potentially providing a valuable alternative for patients who do not respond optimally to, or cannot

tolerate, first-line stimulants.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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